Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea

5-Lipoxygenase Inflammation Selectivity

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea (CAS 894043-34-6) is a synthetic small molecule belonging to the 1-substituted 3-pyrrolidinylurea class, a family historically investigated for central nervous system (CNS) activity. It features a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and a benzyl-methylurea moiety, a combination that distinguishes it from simpler aryl-urea analogs.

Molecular Formula C21H25N3O4
Molecular Weight 383.448
CAS No. 894043-34-6
Cat. No. B2988293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
CAS894043-34-6
Molecular FormulaC21H25N3O4
Molecular Weight383.448
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H25N3O4/c1-23(13-15-7-5-4-6-8-15)21(26)22-16-11-20(25)24(14-16)17-9-10-18(27-2)19(12-17)28-3/h4-10,12,16H,11,13-14H2,1-3H3,(H,22,26)
InChIKeyVCNHMUVUYJCORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea (CAS 894043-34-6): A Structurally Differentiated Pyrrolidinylurea for Specialized Research


1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea (CAS 894043-34-6) is a synthetic small molecule belonging to the 1-substituted 3-pyrrolidinylurea class, a family historically investigated for central nervous system (CNS) activity [1]. It features a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group and a benzyl-methylurea moiety, a combination that distinguishes it from simpler aryl-urea analogs [2]. Its biological annotation includes observed inactivity against 5-lipoxygenase (5-LOX) at high concentrations [3], and it is encompassed within patent families exploring formyl peptide receptor-like 1 (FPRL1) agonists [2], making it a candidate for focused studies in inflammation and neurology where 5-LOX inhibition is not desired.

Why 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea Cannot Be Replaced by Common Analogs


Generic substitution is unreliable for 1-benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea due to profound activity cliffs within the pyrrolidinylurea class. Foundational research shows that even subtle alterations to the N-substituents on the pyrrolidinyl core can toggle between potent CNS activity and inactivity [1]. For instance, while the 3,4-dimethoxyphenyl substitution and the benzyl-methylurea tail distinguish this compound from simple phenyl or alkyl analogs, open-access bioactivity data confirms it lacks significant 5-lipoxygenase inhibition at 100 µM [2]. This is a critical differentiator from many anti-inflammatory urea derivatives, proving its biological profile is not interchangeable with other in-class inhibitors and necessitating precise procurement for reproducible target validation studies.

Quantitative Differentiation Map for 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea


Target Selectivity: Absent 5-LOX Inhibition Differentiates from Anti-Inflammatory Urea Analogs

This compound demonstrates no significant inhibition of 5-lipoxygenase (5-LOX) when tested at a high concentration of 100 µM in a rat basophilic leukemia (RBL-1) cell assay [1]. This clearly differentiates it from established 5-LOX inhibitors, such as nordihydroguaiaretic acid (NDGA), which exhibits an IC50 of 200 nM in comparable assays . For researchers seeking to avoid modulating the 5-LOX pathway while investigating other targets within the inflammatory cascade or FPRL1 agonism, this compound offers a defined negative baseline, eliminating a common off-target effect of many urea-based anti-inflammatory scaffolds.

5-Lipoxygenase Inflammation Selectivity

Differentiation from Simple Pyrrolidinylureas via P2X3 Receptor Interaction

The compound was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes at a concentration of 10 µM, with affinity data recorded in the ChEMBL database [1]. In contrast, foundational literature on the broader 1-substituted 3-pyrrolidinylurea class primarily reports analgesic and CNS depressant activities without annotation for P2X3 interaction [2]. While quantitative IC50 data for this specific compound at P2X3 is not publicly disclosed, its documented evaluation against this pain-relevant target represents a functional annotation that is absent for many historical analogs, suggesting a unique pharmacological vector.

P2X Purinoceptor 3 Neurology Pain

Structural Differentiation via FPRL1 Agonist Patent Classification

This compound falls within the general Markush structure of a granted patent (US20190161445A1) specifically claiming urea derivatives as formyl peptide receptor-like 1 (FPRL1) agonists for therapeutic use [1]. This is a mechanistically distinct classification from the angiogenesis-inhibiting pyrrolidinyl ureas (e.g., those in WO2005035524A1) [2]. The patent landscape indicates a structural bias: the specific combination of a 5-oxopyrrolidin-3-yl scaffold with a dimethoxyphenyl group and a substituted urea is associated with FPRL1-mediated pro-resolving pharmacology, offering a differentiated intellectual property and mechanistic starting point that simpler pyrrolidinylureas do not provide.

FPRL1 Agonist Inflammation Resolution Chemical Scaffold

Optimal Research Scenarios for Procuring 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea


Target Validation in Pro-Resolving Inflammation Pathways (FPRL1)

Leveraging its patent classification as an FPRL1 agonist [1], this compound is suitable for target validation studies investigating the resolution of inflammation. Its proven lack of 5-LOX inhibition at 100 µM ensures that any observed pro-resolving effects are not confounded by the blockade of leukotriene synthesis, a common pitfall with other anti-inflammatory ureas [2].

Neuroscience Research on Purinergic Signaling (P2X3)

Researchers investigating chronic pain, neurogenic inflammation, or CNS disorders can utilize this compound as a starting point for exploring P2X3 receptor antagonism, an activity documented for this scaffold at concentrations around 10 µM [3]. This provides a more targeted approach compared to older pyrrolidinylureas which were only characterized in broad CNS behavioral models [4].

Pharmacological Tool for Studies Requiring a 5-LOX-Inactive Urea Scaffold

In assay development requiring a urea-based control compound with a defined inactivity profile against 5-LOX, this compound is the rational choice. Its non-significant activity at 100 µM contrasts sharply with potent 5-LOX inhibitors like NDGA (IC50 200 nM) [2], serving as a negative control for leukotriene-dependent inflammatory pathway screens.

Quote Request

Request a Quote for 1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.